3-(1H-Indazol-5-YL)propanoic acid

CGRP receptor antagonism migraine CYP3A4 inhibition

Medicinal chemistry programs targeting CGRP receptor antagonism (gepants) or AMPK activation require the 5-substituted indazole propanoic acid scaffold-not the 6- or 1-substituted isomers. This building block (CAS 885271-29-4) enables synthesis of indazole-5-yl alanine intermediates used in vazegepant (BMS-742413) and Pfizer-patented AMPK activators. - **Validated substitution pattern**: Han et al. (2012) demonstrated 5-substitution as superior tyrosine surrogate with weak CYP3A4 inhibition; 6- and 1-isomers lack CGRP antagonist data. - **Bioisosteric advantage**: Indazole ring blocks phenol glucuronidation (vs. ifenprodil/Ro 25-6981), reducing metabolic clearance. - **Supply**: 95% purity, ideal for SAR libraries, esterification, and N-protection (Boc).

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 885271-29-4
Cat. No. B11905442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indazol-5-YL)propanoic acid
CAS885271-29-4
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCC(=O)O)C=NN2
InChIInChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14)
InChIKeyMOIORVNDRGXWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indazol-5-YL)propanoic Acid (CAS 885271-29-4): A Privileged Indazole-5-Propanoic Scaffold for CGRP Antagonism and AMPK Activation


3-(1H-Indazol-5-yl)propanoic acid (CAS 885271-29-4; molecular formula C₁₀H₁₀N₂O₂; MW 190.20 g/mol) is a heterocyclic carboxylic acid that serves as the core scaffold or key intermediate for a series of drug discovery programs targeting calcitonin gene-related peptide (CGRP) receptor antagonism [1] and adenosine 5′-monophosphate-activated protein kinase (AMPK) activation [2]. The compound features an indazole ring substituted at the 5-position with a propanoic acid side chain, a substitution pattern that has been explicitly validated as a superior tyrosine surrogate in potent CGRP antagonists with weak CYP3A4 inhibition [1]. Commercially available at 95% purity from multiple suppliers for research use only , this compound is recognized as a privileged building block within the broader indazole propionic acid class that Pfizer recently patented for inflammatory, autoimmune, and gastrointestinal indications [2].

Why 3-(1H-Indazol-5-YL)propanoic Acid Cannot Be Replaced by Common Indazole or Indole Propanoic Acid Analogs


Indazole propanoic acids are not functionally interchangeable despite sharing the C₁₀H₁₀N₂O₂ formula. The 5-substitution on the indazole ring is the critical determinant of biological activity in CGRP receptor antagonist design: Han et al. (2012) demonstrated that replacing the tyrosine surrogate with a 1H-indazol-5-yl substituted alanine yielded compound 23, a potent CGRP antagonist with weak CYP3A4 inhibition, whereas alternative surrogates including benzoxazolone amino acids failed to achieve this dual potency–selectivity profile [1]. Positional isomerism dramatically impacts pharmacological outcome: the 6-substituted analog (CAS 885271-23-8) and the 1-substituted analog (CAS 830-96-6) lack published evidence of integration into advanced CGRP antagonist or AMPK activator clinical programs. Furthermore, the indole analog indole-3-propionic acid operates through entirely distinct mechanisms (gut microbial metabolite, neuroprotection via oxidative stress pathways) and does not engage the CGRP receptor or AMPK [2]. The scaffold's demonstrated ability to replace phenol without incurring glucuronidation liabilities further distinguishes the indazole-5-propanoic architecture from phenol-containing competitors [3].

Quantitative Differentiation Evidence for 3-(1H-Indazol-5-YL)propanoic Acid Versus In-Class and Cross-Class Comparators


Indazol-5-yl Alanine Surrogate Delivers Potent CGRP Antagonism with Weak CYP3A4 Inhibition, Contrasting Sharply with Tyrosine-Based Comparators

The indazole-5-yl substituted alanine scaffold, of which 3-(1H-indazol-5-yl)propanoic acid is the core building block, was systematically evaluated against alternative tyrosine surrogates in a series of ureidoamide CGRP receptor antagonists. Compound 23, derived from 1H-indazol-5-yl substituted alanine, demonstrated potent CGRP receptor antagonism with only weak CYP3A4 inhibition, whereas the benzoxazolone amino acid surrogate series produced analogs with substantially greater CYP3A4 liability [1]. Critically, unlike the triptans (clinically used CGRP-targeting agents), compound 23 did not cause active constriction of ex vivo human cerebral arteries [1]. At subcutaneous doses of 0.3–1 mg/kg, compound 23 produced robust inhibition of CGRP-induced increases in marmoset facial blood flow, a validated migraine model [1]. The (R)-amino acid (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid was identified as the key intermediate enabling further development into the clinical candidate BMS-742413 (vazegepant), an intranasal CGRP antagonist [2]. This positions the indazole-5-propanoic acid scaffold as a pharmacologically validated starting point distinct from the 6-substituted and 1-substituted indazole propanoic acid isomers, for which no comparable CGRP antagonist development data are available.

CGRP receptor antagonism migraine CYP3A4 inhibition tyrosine surrogate

Indazole Propionic Acid Scaffold Recognized by Pfizer as Privileged AMPK Activator Chemotype for Inflammatory and Autoimmune Disease Indications

In a 2024 international patent application (WO2024209363A1), Pfizer Inc. claimed substituted indazole propionic acid derivatives as AMPK activators for the treatment of inflammatory conditions, autoimmune conditions, and functional gastrointestinal disorders [1]. The patent explicitly defines the indazole propionic acid scaffold—of which 3-(1H-indazol-5-yl)propanoic acid is the unsubstituted core—as the privileged chemotype for AMPK activation [1]. A subsequent extended-release formulation patent (WO2025/XXXXXX) filed in 2025 further confirms Pfizer's commitment to advancing this scaffold class toward clinical development [2]. In contrast, the indole propanoic acid scaffold operates through entirely distinct pharmacology: indole-3-propionic acid acts as a gut microbial metabolite with neuroprotective effects mediated through oxidative stress modulation in migraine, not through AMPK activation [3]. No comparable AMPK activation patent literature exists for the 6-substituted or 1-substituted indazole propanoic acid isomers, establishing the 5-substituted indazole propionic acid architecture as the isomer specifically selected by a major pharmaceutical company for AMPK-targeted drug development.

AMPK activation inflammatory disease autoimmune disease Pfizer patent

Indazole Scaffold as a Phenol Bioisostere Provides Documented Metabolic Stability Advantage over Phenol-Containing Competitor Scaffolds

The indazole ring is a recognized phenol bioisostere that offers superior metabolic stability by resisting glucuronidation—a primary clearance mechanism for phenol-containing compounds [1]. In a 2024 study, Thaler et al. demonstrated that replacing the phenol moiety of ifenprodil and Ro 25-6981 (GluN2B-selective NMDA receptor antagonists) with an indazole ring completely blocked glucuronidation: in the presence of uridinyldiphosphate-activated glucuronic acid, glucuronidation of the indazole bioisosteres (compounds 10 and 11) was not observed, whereas the parent phenol compounds underwent significant glucuronidation [2]. This class-level advantage extends to 3-(1H-indazol-5-yl)propanoic acid: the indazole ring endows the scaffold with resistance to phase II glucuronidation that phenol-based building blocks cannot match. Furthermore, indazole is more lipophilic than phenol and less prone to phase I and II metabolism . In contrast, indole-3-propionic acid (an indole, not an indazole) lacks the second nitrogen atom that confers the indazole's distinct tautomeric behavior and hydrogen-bonding profile . These metabolic stability advantages have direct implications for procurement: scaffolds that resist glucuronidation enable lead compounds with lower metabolic clearance, longer half-life, and reduced risk of forming reactive metabolites.

phenol bioisostere metabolic stability glucuronidation resistance indazole scaffold

Procurement-Driven Application Scenarios for 3-(1H-Indazol-5-YL)propanoic Acid: Where the Evidence Supports Use Over Analogs


Migraine Drug Discovery: Synthesis of CGRP Receptor Antagonists via the Indazole-5-yl Alanine Surrogate Strategy

Research programs pursuing small-molecule CGRP receptor antagonists (gepants) for acute or preventive migraine treatment should procure 3-(1H-indazol-5-yl)propanoic acid as the core building block for synthesizing indazole-5-yl substituted alanine intermediates. The Han et al. (2012) SAR study [1] established that this scaffold enables potent CGRP antagonism with weak CYP3A4 inhibition and without the vasoconstrictive liability of triptans. The scaffold was successfully advanced to the clinical candidate BMS-742413 (vazegepant, the first intranasal CGRP antagonist) via the intermediate (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid [2]. In this application, the compound serves as a starting material for N-protection (e.g., Boc), esterification, and subsequent incorporation into ureidoamide or piperidine-carboxamide series. The 6-substituted and 1-substituted indazole propanoic acid isomers are unsuitable substitutes as no CGRP antagonist development data support their use in this pathway.

AMPK Activator Lead Generation for Inflammatory, Autoimmune, and Gastrointestinal Disorders

Drug discovery teams targeting AMPK activation for metabolic, inflammatory, autoimmune, or gastrointestinal indications should prioritize the 5-substituted indazole propanoic acid scaffold based on Pfizer's patent investment in this chemotype [1]. The WO2024209363A1 patent family explicitly claims substituted indazole propionic acid derivatives as AMPK activators, and Pfizer's subsequent extended-release formulation patent [2] signals progression toward clinical development. Using 3-(1H-indazol-5-yl)propanoic acid as the unsubstituted core scaffold enables the synthesis of focused libraries around the 5-position propanoic acid architecture for AMPK activation SAR studies. Indole-3-propionic acid is mechanistically irrelevant (gut microbial metabolite acting through oxidative stress modulation) and cannot substitute for purposes of AMPK-focused medicinal chemistry.

Phenol Replacement in Lead Optimization: Mitigating Glucuronidation Liability with an Indazole Bioisostere

Medicinal chemistry programs encountering high metabolic clearance due to phenol glucuronidation should procure 3-(1H-indazol-5-yl)propanoic acid as a bioisosteric replacement scaffold for phenol-containing lead compounds. The indazole ring has been experimentally demonstrated to completely block glucuronidation in vitro: when ifenprodil and Ro 25-6981 phenols were replaced with indazole, glucuronidation was not observed under conditions where the parent phenols underwent significant conjugation [1]. The indazole scaffold is also more lipophilic than phenol and less vulnerable to both phase I and phase II metabolism [2]. This application is supported by class-level evidence for indazole bioisosterism across multiple receptor targets (NMDA GluN2B, MCHR1) and is not achievable with indole-based scaffolds, which lack the second nitrogen required for the indazole hydrogen-bonding profile.

Building Block Procurement for Kinase Inhibitor and Anticancer Agent Discovery Leveraging the Indazole Privileged Scaffold

The indazole scaffold is a validated privileged structure present in FDA-approved anticancer kinase inhibitors including pazopanib, entrectinib, and axitinib [1]. 3-(1H-Indazol-5-yl)propanoic acid provides a functionalized indazole building block with a carboxylic acid handle at the 5-position, enabling rapid diversification into amide, ester, and heterocyclic derivatives for kinase inhibitor library synthesis. The 5-substitution pattern on the indazole ring is specifically exploited in 5-substituted indazole kinase inhibitor patents targeting GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, and other kinases [2]. The commercially available 95% purity grade is suitable for research-scale synthesis and initial SAR exploration.

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